Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c1-2-27-18(26)13-3-5-14(6-4-13)21-17(25)15-11-28-19(22-15)23-16(24)12-7-9-20-10-8-12/h3-11H,2H2,1H3,(H,21,25)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYLBZIPNBQDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate involves multiple steps. One common synthetic route includes the reaction of ethyl 4-aminobenzoate with isonicotinic acid to form an intermediate, which is then reacted with oxazole-4-carboxylic acid under specific conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate is widely used in scientific research due to its unique structure. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of specific enzymes or activation of signaling pathways that regulate cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate with analogous compounds:
Key Observations:
- This may improve interactions in biological systems.
- Reactivity: Ethyl 4-(dimethylamino)benzoate () exhibits higher reactivity in polymerization reactions than methacrylate analogs, suggesting electron-donating groups (e.g., dimethylamino) enhance reactivity. The target compound’s isonicotinamido group, being electron-withdrawing, may reduce reactivity in similar contexts.
- Synthetic Complexity : Bromination of oxazole derivatives (e.g., ’s 85% yield for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate) highlights the efficiency of halogenation steps, which could be relevant for modifying the target compound’s oxazole ring.
Physicochemical and Application-Based Comparisons
Reactivity in Polymer Systems
- Ethyl 4-(dimethylamino)benzoate () outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving higher degrees of conversion and superior physical properties. The dimethylamino group’s electron-donating nature likely accelerates initiation. In contrast, the target compound’s isonicotinamido group may confer stability but slower reactivity in such systems.
Biological Activity
Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique oxazole ring structure, which is known to contribute to various biological activities. The compound's IUPAC name reflects its complex structure, which includes an ethyl ester group and an isonicotinamide moiety.
Chemical Formula
- Molecular Formula : C19H16N4O5
- Molecular Weight : 372.36 g/mol
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The oxazole derivatives are noted for their wide-ranging effects, including:
- Anticancer Activity : this compound has shown potential in inhibiting cancer cell proliferation through various pathways.
- Antibacterial Properties : The compound exhibits activity against several bacterial strains, making it a candidate for antibiotic development.
- Antioxidant Effects : Its ability to scavenge free radicals suggests potential in preventing oxidative stress-related diseases.
Summary of Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibits proliferation in specific cancer cell lines. |
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria. |
| Antioxidant | Scavenges free radicals, reducing oxidative damage. |
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways (Research Article, 2023) .
- Antibacterial Testing : In vitro tests revealed that the compound had a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential (Research Article, 2023) .
- Oxidative Stress Reduction : The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound exhibited a significant reduction in radical concentration at concentrations as low as 50 µg/mL (Research Article, 2023) .
Synthesis and Preparation
The synthesis of this compound involves several steps:
- Formation of Isonicotinamide : Isonicotinic acid is reacted with an amine to form isonicotinamide.
- Oxazole Formation : The isonicotinamide is then reacted with an appropriate carboxylic acid to form the oxazole ring.
- Esterification : Finally, the product undergoes esterification with ethanol to yield the final compound.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of an oxazole ring via condensation of substituted benzamides with α-bromo ketones (e.g., ethyl bromopyruvate). Subsequent bromination or functionalization of the oxazole core is followed by coupling with isonicotinamide derivatives. For example:
- Step 1 : Oxazole formation under reflux conditions in toluene/dioxane (1:1) with ethyl bromopyruvate (24 h, 110°C), yielding intermediates like ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (50–85% yield) .
- Step 2 : Amidation using coupling reagents (e.g., EDC/HOBt) to introduce isonicotinamido groups.
- Final Step : Esterification or deprotection to yield the target compound.
Key Optimization : Purification via silica gel chromatography (petroleum ether:ethyl acetate gradients) ensures high purity .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- FTIR : Confirm functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, ester C=O at ~1730 cm⁻¹) .
- NMR : Use and NMR to verify substituent integration and regiochemistry (e.g., oxazole protons at δ 7.5–8.5 ppm, ester methyl groups at δ 1.3–1.5 ppm) .
- Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal X-ray refinement. Data collection at low temperature (e.g., 100 K) improves resolution, and WinGX aids in structure solution .
Q. What initial biological screening approaches are used for this compound?
Methodological Answer:
- In Vitro Assays : Test antimicrobial/anticancer activity via MIC (Minimum Inhibitory Concentration) or MTT assays. For example, compare inhibitory effects against S. aureus or cancer cell lines (e.g., IC values) .
- Enzyme Inhibition : Evaluate interactions with targets like acetyl-CoA carboxylase (ACC) using fluorescence polarization or radiometric assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection : Replace dioxane with DMA (dimethylacetamide) for better solubility of polar intermediates .
- Catalysis : Use Pd(OAc)/Xantphos for Buchwald-Hartwig couplings to enhance amidation efficiency .
- Temperature Control : Lower bromination temperatures (0–5°C) reduce side reactions (e.g., over-bromination) .
Table 1 : Optimization of Step 2 (Bromination)
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| RT, 72 h | 85 | 95 |
| 0°C, 48 h | 92 | 98 |
| NBS (1.5 eq), RT | 78 | 90 |
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Normalize protocols (e.g., fixed cell density in MTT assays) to minimize variability .
- SAR Analysis : Compare structural analogs (e.g., ethyl 4-amino benzoate vs. tetrazole derivatives) to identify critical functional groups. For instance, the oxazole ring enhances membrane permeability vs. tetrazole’s polarity .
- Meta-Analysis : Use computational tools (e.g., ChemDiv libraries) to correlate activity with physicochemical parameters (cLogP, PSA) .
Q. What computational methods predict the compound's interactions with biological targets?
Methodological Answer:
- Docking Studies : Use Surflex-Dock (Sybyl) for binding pose prediction. For ACC inhibitors, the oxazole moiety interacts with hydrophobic pockets (ΔG ≈ -9.5 kcal/mol) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR Models : Train models with IC data and descriptors (e.g., H-bond donors, molar refractivity) to prioritize derivatives .
Q. What structural analogs have been studied, and how do they inform SAR?
Methodological Answer:
- Key Analogs :
- SAR Insights :
- The isonicotinamido group is critical for target selectivity (e.g., kinase inhibition).
- Ester groups improve bioavailability but reduce metabolic stability .
Table 2 : Comparative Biological Activity of Analogs
| Compound | Target | IC (nM) |
|---|---|---|
| Target Compound | ACC | 12.5 |
| Ethyl 4-amino benzoate | DHFR | 450 |
| Tetrazole analog (I-6230) | Adenosine A2A | 8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
